TP-680 Exhibits Superior Peripheral Selectivity for CCK-A Over CCK-B Receptors Compared to MK-329 and Loxiglumide
TP-680 is significantly more selective for peripheral CCK-A receptors over brain CCK-B receptors than its closest analogs. When compared directly using IC50 values from competitive binding assays with [125I]-CCK-8, TP-680 showed approximately 2 times greater selectivity than MK-329 and 22 times greater selectivity than loxiglumide [1]. This was determined by comparing the IC50 ratios for inhibition of binding in isolated rat pancreatic acini (CCK-A) versus rat cerebral cortex (CCK-B) [1].
| Evidence Dimension | Selectivity Ratio (CCK-A IC50 / CCK-B IC50) |
|---|---|
| Target Compound Data | TP-680 Selectivity Ratio: ~1/1510 (derived from IC50 values) |
| Comparator Or Baseline | MK-329 Selectivity Ratio: ~(1/2) of TP-680's ratio; Loxiglumide Selectivity Ratio: ~(1/22) of TP-680's ratio |
| Quantified Difference | TP-680 is 2-fold more selective than MK-329 and 22-fold more selective than loxiglumide |
| Conditions | Inhibition of [125I]-CCK-8 binding in isolated rat pancreatic acini (CCK-A) and rat cerebral cortex (CCK-B) |
Why This Matters
This superior selectivity makes TP-680 the preferred choice for experiments where minimizing cross-reactivity with central CCK-B receptors is critical, such as in studies of peripheral gastrointestinal function.
- [1] Akiyama T, Tachibana I, Hirohata Y, Shirohara H, Yamamoto M, Otsuki M. Pharmacological profile of TP-680, a new cholecystokininA receptor antagonist. Br J Pharmacol. 1996 Apr;117(7):1558-64. View Source
